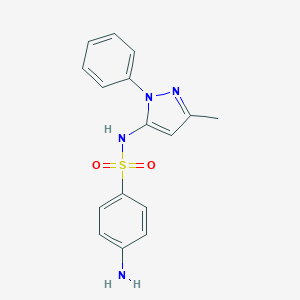

Sulfapyrazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Sulfanilamides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-N-(5-methyl-2-phenylpyrazol-3-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2S/c1-12-11-16(20(18-12)14-5-3-2-4-6-14)19-23(21,22)15-9-7-13(17)8-10-15/h2-11,19H,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTERSQYMYBGZTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)N)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30234391 | |

| Record name | Sulfazamet | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30234391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852-19-7 | |

| Record name | Sulfazamet | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=852-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfazamet [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000852197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfazamet | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30234391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfapyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.553 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFAZAMET | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K980HZ9QO4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Multifaceted Mechanism of Action of Sulfapyrazole

Executive Summary

Sulfapyrazole, a prominent member of the sulfonamide class of antimicrobials, possesses a complex and multifaceted mechanism of action that extends beyond its classical antibacterial properties. Historically significant as an antibiotic, it is also a principal active metabolite of the anti-inflammatory drug sulfasalazine. This guide provides a detailed technical exploration of this compound's three core mechanisms. First, we dissect its canonical role as a competitive inhibitor of bacterial dihydropteroate synthase (DHPS), a cornerstone of antimicrobial therapy that selectively disrupts the folate synthesis pathway in prokaryotes. Second, we examine its more nuanced involvement in the modulation of inflammatory pathways, a key aspect of its therapeutic effect when derived from sulfasalazine, including its interaction with prostaglandin metabolism. Finally, and of critical importance in clinical pharmacology, we provide an in-depth analysis of its potent and selective inhibition of the human cytochrome P450 2C9 (CYP2C9) enzyme, a mechanism that underpins numerous significant drug-drug interactions. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust framework for understanding the causality behind its diverse biological activities.

Introduction to this compound: A Molecule of Dual Identity

This compound is a synthetic antimicrobial agent characterized by the core sulfonamide functional group. Its clinical journey began as a standalone antibiotic, but its modern relevance is largely defined by its role as one of the two key metabolites, alongside 5-aminosalicylic acid (5-ASA), released from the prodrug sulfasalazine upon cleavage by colonic bacteria.[1][2] This dual identity—as both an antimicrobial and a mediator of anti-inflammatory effects—makes its mechanism of action a subject of significant scientific interest. Sulfasalazine is a frontline treatment for inflammatory bowel diseases (IBD) such as ulcerative colitis and Crohn's disease, and the systemic absorption of this compound from the colon is correlated with both the therapeutic efficacy and the adverse effects of the parent drug.[1] Understanding the distinct molecular interactions of this compound is therefore paramount for optimizing therapy and managing its clinical implications.

The Canonical Antibacterial Mechanism: Competitive Inhibition of Bacterial Folate Synthesis

The primary antibacterial action of all sulfonamides, including this compound, is a classic example of targeted metabolic disruption. This mechanism exploits a fundamental biochemical difference between prokaryotic and eukaryotic cells.

The Target: Dihydropteroate Synthase (DHPS)

Bacteria, unlike humans who obtain folic acid (Vitamin B9) from their diet, must synthesize it de novo.[3][4] A critical enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the condensation of para-aminobenzoic acid (PABA) and dihydropteridine pyrophosphate to form dihydropteroate, a direct precursor to dihydrofolic acid.[][6] The subsequent reduction of dihydrofolic acid to tetrahydrofolic acid is essential for the synthesis of purines, thymidine, and certain amino acids, which are the fundamental building blocks of DNA, RNA, and proteins.[7]

The Mechanism: A Structural Mimic

This compound's mechanism of action is rooted in its structural analogy to PABA.[4][8] This resemblance allows it to act as a competitive antagonist at the DHPS active site.[3][8] By binding to the enzyme, this compound prevents PABA from being utilized, effectively halting the folic acid synthesis cascade.[7][9] This inhibition is reversible and concentration-dependent; the drug competes directly with the endogenous substrate.

The Outcome: Bacteriostasis

The blockade of folic acid synthesis deprives the bacterial cell of essential metabolites, leading to the cessation of growth and replication.[3][4] This effect is primarily bacteriostatic rather than bactericidal; it inhibits proliferation, allowing the host's immune system to clear the infection.[3][4]

Mandatory Visualization: Bacterial Folate Synthesis Inhibition

Caption: this compound's potential inhibition of 15-PGDH, preventing prostaglandin degradation.

A Clinically Crucial Mechanism: Selective Inhibition of Cytochrome P450 2C9

Perhaps the most significant mechanism of action for this compound in modern clinical practice is its potent and selective inhibition of Cytochrome P450 2C9 (CYP2C9), a critical enzyme in human drug metabolism.

The Target: CYP2C9

CYP2C9 is one of the most abundant CYP enzymes in the human liver, responsible for the metabolism of approximately 15% of all clinically used drugs. [10]Its substrates include drugs with narrow therapeutic indices, where small changes in plasma concentration can lead to significant toxicity or loss of efficacy.

The Mechanism: Potent, Competitive Inhibition

This compound, along with other sulfonamides like sulfaphenazole, is recognized as one of the most potent and selective inhibitors of CYP2C9. [10][11]The inhibition is competitive, meaning this compound binds to the active site of the enzyme, preventing it from metabolizing its normal substrates. [12]This selectivity is a key feature; it does not significantly affect other major CYP isoforms at therapeutic concentrations, making it a valuable tool for in vitro reaction phenotyping studies. [13]

The Consequence: Significant Drug-Drug Interactions (DDIs)

The primary clinical consequence of CYP2C9 inhibition is the potential for severe drug-drug interactions. When a CYP2C9 substrate is co-administered with this compound (or its parent, sulfasalazine), its metabolism is blocked. This leads to a decrease in clearance, an increase in plasma concentration, and a prolonged half-life, thereby elevating the risk of adverse effects.

Data Presentation: Key CYP2C9 Substrates and Clinical Implications

| CYP2C9 Substrate Class | Example Drugs | Clinical Implication of Inhibition by this compound |

| Anticoagulants | S-Warfarin [10][11] | Increased anticoagulant effect, elevated INR, significant risk of major bleeding events. |

| Anticonvulsants | Phenytoin [10][13] | Increased phenytoin levels, potential for neurotoxicity (nystagmus, ataxia). |

| Antihypertensives | Losartan [10][11] | Reduced conversion to its active metabolite, potentially decreasing antihypertensive effect. |

| Oral Hypoglycemics | Tolbutamide, Glipizide [10][13] | Increased plasma concentrations, heightened risk of severe hypoglycemia. |

| NSAIDs | Celecoxib, Diclofenac [10][11] | Increased exposure, potential for enhanced gastrointestinal or renal toxicity. |

Mandatory Visualization: CYP2C9 Inhibition Workflow

Sources

- 1. Clinical pharmacokinetics of sulphasalazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical pharmacokinetics of sulphasalazine, its metabolites and other prodrugs of 5-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. studysmarter.co.uk [studysmarter.co.uk]

- 4. What is the mechanism of Sulfathiazole? [synapse.patsnap.com]

- 6. m.youtube.com [m.youtube.com]

- 7. What is the mechanism of Sulfamethoxazole? [synapse.patsnap.com]

- 8. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sulfisoxazole | C11H13N3O3S | CID 5344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. droracle.ai [droracle.ai]

- 11. droracle.ai [droracle.ai]

- 12. Cytochrome P-450 2C9 Sensitizes Human Prostate Tumor Cells to Cyclophosphamide via a Bystander Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 13. droracle.ai [droracle.ai]

An In-depth Technical Guide to the Synthesis of Novel Pyrazole Sulfonamide Derivatives for Drug Discovery

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, characterization, and optimization of novel pyrazole sulfonamide derivatives. We will delve into the strategic considerations behind synthetic routes, provide detailed experimental protocols, and explore the critical role of structure-activity relationship (SAR) studies in the development of potent therapeutic agents.

The Pyrazole Sulfonamide Scaffold: A Privileged Motif in Medicinal Chemistry

The fusion of pyrazole and sulfonamide moieties creates a pharmacophore with remarkable versatility and a broad spectrum of biological activities.[1][2] Pyrazoles, five-membered aromatic heterocyclic rings with two adjacent nitrogen atoms, are key components in numerous FDA-approved drugs.[3] Similarly, the sulfonamide group is a well-established pharmacophore known for its diverse therapeutic applications, including antibacterial, anticancer, and anti-inflammatory properties.[4][5] The combination of these two structural motifs in a single molecule can lead to compounds with enhanced biological profiles and novel mechanisms of action, making them highly attractive for drug discovery programs.[2][4]

Strategic Approaches to the Synthesis of Pyrazole Sulfonamide Derivatives

The synthesis of pyrazole sulfonamide derivatives can be broadly approached through two primary strategies: late-stage sulfonamide formation on a pre-existing pyrazole core or the construction of the pyrazole ring on a sulfonamide-containing precursor. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.

A common and effective method involves the reaction of a pyrazole-4-sulfonyl chloride intermediate with a diverse range of primary or secondary amines. This approach allows for the rapid generation of a library of derivatives with varied substituents on the sulfonamide nitrogen, which is crucial for exploring the structure-activity relationship.

Alternatively, multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing the pyrazole ring system.[6][7][8][9][10] These reactions allow for the formation of complex molecules in a single step from three or more starting materials, significantly streamlining the synthetic process.

Below is a generalized workflow for the synthesis of pyrazole sulfonamide derivatives.

Caption: Generalized workflow for the synthesis of pyrazole sulfonamide derivatives.

Detailed Experimental Protocol: Synthesis of a Representative Pyrazole Sulfonamide Derivative

This section provides a step-by-step protocol for the synthesis of a 3,5-dimethyl-1H-pyrazole-4-sulfonamide derivative, a common scaffold in medicinal chemistry.[1][2]

Step 1: Synthesis of 3,5-Dimethyl-1H-pyrazole

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pentane-2,4-dione in methanol.

-

Slowly add hydrazine hydrate to the solution at room temperature. An exothermic reaction will occur.

-

Stir the reaction mixture for 2-4 hours at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure to obtain crude 3,5-dimethyl-1H-pyrazole, which can be used in the next step without further purification.

Step 2: Synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride

-

In a fume hood, cool chlorosulfonic acid in an ice bath.

-

Slowly add the crude 3,5-dimethyl-1H-pyrazole from Step 1 to the cooled chlorosulfonic acid with constant stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

The solid precipitate of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride is collected by filtration, washed with cold water, and dried.

Step 3: Synthesis of the Final Pyrazole Sulfonamide Derivative

-

Dissolve the desired amine (e.g., 2-phenylethylamine) and a base such as diisopropylethylamine (DIPEA) in a suitable solvent like dichloromethane (DCM).[1][2]

-

Add a solution of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride in DCM dropwise to the amine solution at room temperature.

-

Stir the reaction mixture overnight.

-

Monitor the reaction by TLC.

-

After completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the pure pyrazole sulfonamide derivative.[2]

Structural Characterization of Novel Derivatives

The confirmation of the chemical structure of the newly synthesized compounds is a critical step. A combination of spectroscopic techniques is employed for unambiguous characterization.

| Technique | Purpose | Typical Observations for Pyrazole Sulfonamides |

| FT-IR | Identification of functional groups | Characteristic absorption bands for N-H stretching (around 3350-3310 cm⁻¹), aromatic C-H stretching (3064–3023 cm⁻¹), C=N stretching (1587–1620 cm⁻¹), and SO₂ stretching (asymmetric and symmetric vibrations).[4][11] |

| ¹H NMR | Determination of the proton environment | Signals corresponding to aromatic protons, pyrazole ring protons, protons of the alkyl/aryl groups on the sulfonamide nitrogen, and the N-H proton of the sulfonamide group.[1][12][13] |

| ¹³C NMR | Determination of the carbon skeleton | Resonances for the carbon atoms of the pyrazole ring, aromatic rings, and any aliphatic carbons in the substituents.[1][5] |

| Mass Spectrometry | Determination of molecular weight and fragmentation pattern | The molecular ion peak [M+H]⁺ confirms the molecular weight of the synthesized compound.[4][12] |

Structure-Activity Relationship (SAR) Studies: Driving Lead Optimization

SAR studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity.[14] By systematically modifying the substituents on the pyrazole sulfonamide scaffold and evaluating their biological effects, researchers can identify key structural features responsible for potency and selectivity.

Key Modification Points for SAR Studies:

-

Substituents on the Pyrazole Ring (R¹ and R²): Altering these groups can influence the compound's lipophilicity, electronic properties, and steric interactions with the biological target.

-

Substituent on the Pyrazole Nitrogen (R³): Modification at this position can affect the overall shape of the molecule and its hydrogen bonding capabilities.

-

Substituent on the Sulfonamide Nitrogen (R⁴): This is a common point of diversification. Introducing various alkyl, aryl, or heteroaryl groups can significantly impact the compound's biological activity and pharmacokinetic properties.

Caption: Key modification points for structure-activity relationship (SAR) studies.

The following table summarizes hypothetical SAR data for a series of pyrazole sulfonamide derivatives as carbonic anhydrase inhibitors, a common target for this class of compounds.[12]

| Compound | R¹/R² | R⁴ | hCA II IC₅₀ (µM) | hCA IX IC₅₀ (µM) |

| 4a | 3,5-diphenyl | H | 0.85 | 0.25 |

| 4b | 3,5-diphenyl | 4-fluorophenyl | 0.52 | 0.18 |

| 4c | 3,5-di(4-chlorophenyl) | H | 0.63 | 0.21 |

| 4d | 3,5-di(4-chlorophenyl) | 4-fluorophenyl | 0.39 | 0.15 |

Data is illustrative and based on trends observed in the literature.[12]

From this illustrative data, one could infer that the presence of a 4-fluorophenyl group at the R⁴ position generally enhances inhibitory activity against both carbonic anhydrase isoforms. Furthermore, the substitution of the phenyl rings at R¹ and R² with electron-withdrawing chlorine atoms also appears to be beneficial for potency.

Conclusion and Future Directions

The pyrazole sulfonamide scaffold remains a highly promising area for the discovery of new therapeutic agents. The synthetic methodologies outlined in this guide provide a solid foundation for the generation of diverse chemical libraries. Future efforts in this field will likely focus on the development of more sustainable and efficient synthetic methods, such as flow chemistry and biocatalysis. Additionally, the integration of computational tools, such as molecular docking and in silico ADMET prediction, will continue to play a crucial role in the rational design and optimization of novel pyrazole sulfonamide derivatives with improved efficacy and safety profiles.[3]

References

-

Mahesh, P., Akshinthala, P., Katari, N. K., Gupta, L. K., Panwar, D., Sharma, M. K., Jonnalagadda, S. B., & Gundla, R. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Available at: [Link]

-

(2025). Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. PubMed Central. Available at: [Link]

-

(2025). Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega. Available at: [Link]

-

(2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Publishing. Available at: [Link]

-

(2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PubMed Central. Available at: [Link]

-

(2017). Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. SpringerLink. Available at: [Link]

-

Asker, F. W., et al. (n.d.). Synthesis and characterization of some sulfonamide dervatives. Research India Publications. Available at: [Link]

-

(2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. Available at: [Link]

-

(n.d.). Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. ResearchGate. Available at: [Link]

-

Uno, T., & Machida, M. (1967). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. J-Stage. Available at: [Link]

-

(2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

(2024). Recent advances in the multicomponent synthesis of pyrazoles. PubMed. Available at: [Link]

-

(n.d.). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. PubMed Central. Available at: [Link]

-

(2021). HFIP-Mediated Multicomponent Reactions: Synthesis of Pyrazole-Linked Thiazole Derivatives. ACS Publications. Available at: [Link]

-

(2020). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. MDPI. Available at: [Link]

-

(2023). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Preprints.org. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 7. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Recent advances in the multicomponent synthesis of pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. preprints.org [preprints.org]

- 11. Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. [jstage.jst.go.jp]

- 12. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03276K [pubs.rsc.org]

- 13. ripublication.com [ripublication.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the In Vitro Antibacterial Activity of Sulfapyrazole

Abstract

Sulfapyrazole, a member of the sulfonamide class of synthetic antimicrobial agents, represents a cornerstone in the history of antibacterial chemotherapy. While newer classes of antibiotics have since been developed, the study of sulfonamides like this compound remains critical for understanding fundamental antimicrobial mechanisms, addressing antibiotic resistance, and exploring synergistic drug combinations. This technical guide provides a comprehensive overview of the in vitro antibacterial activity of this compound. It delves into the molecular mechanism of action, details the spectrum of activity, and presents rigorous, field-proven protocols for evaluating its efficacy. By synthesizing foundational knowledge with practical methodologies, this document serves as an essential resource for professionals engaged in antimicrobial research and development.

The Molecular Basis of Sulfonamide Action: A Tale of Competitive Inhibition

Sulfonamides are synthetic bacteriostatic agents, meaning they inhibit bacterial growth and replication rather than directly killing the cells, allowing the host's immune system to clear the infection.[1] Their efficacy is rooted in a highly selective mechanism that exploits a key metabolic difference between bacterial and mammalian cells.

The Folic Acid Synthesis Pathway: An Achilles' Heel for Bacteria

Bacteria, unlike humans, cannot uptake folic acid (Vitamin B9) from their environment and must synthesize it de novo.[1] Folic acid is a critical precursor for the synthesis of essential molecules, including nucleotides (for DNA and RNA) and certain amino acids. The pathway begins with the conversion of para-aminobenzoic acid (PABA) into dihydropteroate, a reaction catalyzed by the enzyme dihydropteroate synthase (DHPS).[1][2]

Mechanism of this compound Inhibition

This compound functions as a structural analog of PABA.[1][3] Due to its chemical similarity, it acts as a competitive inhibitor, binding to the active site of the DHPS enzyme.[1][4][5] This competitive binding effectively blocks PABA from accessing the enzyme, thereby halting the production of dihydropteroate and, consequently, folic acid.[1] The disruption of this vital metabolic pathway leads to the cessation of bacterial cell division.[1]

Caption: Bacterial Folic Acid Synthesis Pathway and this compound's Point of Inhibition.

Spectrum of Antibacterial Activity

Sulfonamides historically exhibit broad-spectrum activity, effective against a range of Gram-positive and Gram-negative bacteria.[3][4] Susceptible organisms often include species of Staphylococcus, Streptococcus, Escherichia, Klebsiella, and Nocardia.[3] However, the extensive use of sulfonamides has led to widespread resistance.[2] Notably, certain bacteria like Pseudomonas aeruginosa are intrinsically resistant.[3]

Gold-Standard Methodologies for In Vitro Susceptibility Testing

Accurate and reproducible assessment of antibacterial activity is paramount. The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized guidelines for these procedures. The primary goals are to determine the Minimum Inhibitory Concentration (MIC) and, subsequently, the Minimum Bactericidal Concentration (MBC).

-

Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6][7]

-

Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent that results in a ≥99.9% (≥3-log₁₀) reduction in the initial bacterial inoculum.[7][8]

Detailed Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a quantitative technique widely used for determining the MIC of an antimicrobial agent.

Materials:

-

This compound stock solution of known concentration.

-

Sterile 96-well microtiter plates.

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Bacterial isolate cultured to log phase.

-

0.5 McFarland turbidity standard.

-

Sterile saline or broth for dilution.

-

Incubator (35-37°C).

-

Microplate reader or visual assessment.

Step-by-Step Procedure:

-

Inoculum Preparation: a. Select 3-5 well-isolated colonies of the test bacterium from a non-selective agar plate. b. Suspend the colonies in sterile saline or broth. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. d. Perform a 1:150 dilution of the adjusted suspension into CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

-

Plate Preparation (Serial Dilution): a. Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate. b. Prepare a working solution of this compound at four times the desired starting concentration. c. Add 100 µL of this working solution to well 1. d. Transfer 50 µL from well 1 to well 2, mixing thoroughly. This creates the first 2-fold dilution. e. Continue this serial dilution process from well 2 to well 10. Discard 50 µL from well 10. f. Well 11 serves as the positive growth control (inoculum, no drug). g. Well 12 serves as the negative/sterility control (broth only).

-

Inoculation: a. Add 50 µL of the standardized bacterial inoculum (from step 1d) to wells 1 through 11. The final volume in these wells will be 100 µL. b. The final drug concentrations are now half of the concentrations prepared in step 2.

-

Incubation: a. Seal the plate or cover with a lid to prevent evaporation. b. Incubate at 35-37°C for 16-20 hours in ambient air.[8]

-

Result Interpretation: a. Following incubation, examine the wells for turbidity (visible growth). b. The MIC is the lowest concentration of this compound in which there is no visible growth, as compared to the positive control well.[7][9] For sulfonamides, the CLSI recommends reading the MIC at the concentration that inhibits ≥80% of growth compared to the control.[9]

Protocol: MBC Determination (Subculturing from MIC)

-

Plating: Following MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC, as well as the positive growth control.

-

Subculture: Aspirate 10 µL from each selected well and plate it onto a non-selective agar medium (e.g., Tryptic Soy Agar).

-

Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.

-

Analysis: Count the number of colonies (CFU) on each plate. The MBC is the lowest concentration that produced a ≥99.9% reduction in CFU compared to the colony count from the initial inoculum.

Caption: Experimental Workflow for Determining MIC and MBC Values.

Quantitative Activity Data of Related Sulfonamides

While extensive MIC data for this compound itself is not always prevalent in recent literature, data for structurally similar and commonly tested sulfonamides like Sulfamethoxazole and Sulfisoxazole provide a strong proxy for its expected activity profile.

| Bacterial Species | Antimicrobial Agent | Reported MIC Range (µg/mL) | Reference |

| Staphylococcus aureus | Sulfonamide Derivatives | 32 - 512 | [10] |

| Staphylococcus aureus (MRSA) | Sulfonamide Derivatives | 2 - 64 | [11] |

| Escherichia coli | Sulfonamide Derivatives | 2 - 64 | [11] |

| Klebsiella pneumoniae | Sulfonamide Derivatives | 2 - 64 | [11] |

| Gram-positive strains | Benzimidazole-Sulfonamides | 0.1 - 0.50 (mg/mL) | [11] |

| Gram-negative strains | Benzimidazole-Sulfonamides | 0.1 - 0.50 (mg/mL) | [11] |

Note: MIC values can vary significantly based on the specific strain, testing methodology, and regional resistance patterns. This table is for illustrative purposes.

Synergistic Interactions: The Power of Combination

A key aspect of sulfonamide pharmacology is its potential for synergy, where the combined effect of two drugs is greater than the sum of their individual effects.[12]

Synergy with Trimethoprim

The classic example is the combination of a sulfonamide (like Sulfamethoxazole) with Trimethoprim.[13] Trimethoprim inhibits dihydrofolate reductase (DHFR), the enzyme that catalyzes the step immediately following the one blocked by sulfonamides in the folic acid pathway.[13] This sequential blockade is highly effective and can result in a bactericidal, rather than just bacteriostatic, outcome.[13]

Other Potential Synergies

Research has also explored the synergistic effects of sulfonamides with other antibiotic classes.[13][14] For example, some studies have shown that sulfa drugs can enhance the activity of azole antifungals against resistant strains of Candida auris.[15][16] These interactions open up avenues for combination therapies to combat multidrug-resistant pathogens.

Mechanisms of Bacterial Resistance to this compound

The clinical utility of sulfonamides has been diminished by the emergence and spread of bacterial resistance.[2] Understanding these mechanisms is crucial for antimicrobial stewardship and the development of new therapeutic strategies. The two predominant mechanisms are:

-

Target Site Modification: Chromosomal mutations in the bacterial folP gene, which encodes the DHPS enzyme, can alter the enzyme's structure.[2][17][18] These alterations reduce the binding affinity of sulfonamides to the enzyme while still allowing it to bind its natural substrate, PABA, albeit sometimes with reduced efficiency.[2]

-

Acquisition of Resistant DHPS: A more common and clinically significant mechanism is the horizontal gene transfer of mobile genetic elements, such as plasmids, that carry resistance genes (sul1, sul2, sul3).[2][18] These genes encode for a highly resistant variant of the DHPS enzyme that is effectively insensitive to sulfonamides but functions normally in the folic acid pathway.[2][18]

Conclusion

This compound, as a representative of the sulfonamide class, remains a compound of significant scientific interest. Its well-defined mechanism of action, targeting the bacterial folic acid synthesis pathway, provides a clear model for understanding competitive inhibition and selective toxicity. The in vitro methodologies detailed in this guide—particularly broth microdilution for MIC and MBC determination—represent the standard for accurately quantifying its antibacterial efficacy. While resistance is a significant challenge, the potential for synergistic interactions, especially with inhibitors of the same metabolic pathway, ensures that sulfonamides continue to be relevant in the ongoing search for effective solutions to the growing problem of antimicrobial resistance.

References

- Al-Burtomani, S. K. S., et al. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research.

-

National Center for Biotechnology Information. (n.d.). Sulfisoxazole. PubChem. Available at: [Link]

-

Pfaller, M. A., et al. (2020). Synergistic interactions of sulfamethoxazole and azole antifungal drugs against emerging multidrug-resistant Candida auris. PubMed. Available at: [Link]

-

Sköld, O. (2000). Sulfonamide resistance: mechanisms and trends. Drug Resistance Updates. Available at: [Link]

-

IDEXX. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). IDEXX. Available at: [Link]

-

Khan, I., et al. (2021). Synthesis, DFT Analysis, and Evaluation of Antibacterial and Antioxidant Activities of Sulfathiazole Derivatives Combined with In Silico Molecular Docking and ADMET Predictions. Molecules. Available at: [Link]

-

Patsnap. (2024). What is the mechanism of Sulfathiazole? Patsnap Synapse. Available at: [Link]

-

ResearchGate. (n.d.). MIC values of sulfonamides derivatives I, II, and III against total 50 S. aureus clinical isolates (data given as percentage). ResearchGate. Available at: [Link]

-

Cadogan, M. (2020). Minimum Inhibitory Concentration. Life in the Fast Lane (LITFL). Available at: [Link]

-

Rupa Health. (n.d.). Sulfonamides Resistance Genes. Rupa Health. Available at: [Link]

-

Trynda, L., et al. (2020). Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study. Molecules. Available at: [Link]

-

ResearchGate. (n.d.). Synergistic interactions of sulfamethoxazole and azole antifungal drugs against emerging multidrug-resistant Candida auris. Request PDF. Available at: [Link]

-

Wikipedia. (n.d.). Sulfafurazole. Wikipedia. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Sulfathiazole. PubChem. Available at: [Link]

-

Wambaugh, M. A., et al. (2020). Synergistic and antagonistic drug interactions in the treatment of systemic fungal infections. eLife. Available at: [Link]

-

ResearchGate. (n.d.). Sulfonamide resistance: Mechanisms and trends. Request PDF. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Sulfisoxazole Acetyl. PubChem. Available at: [Link]

-

O'Donnell, K., et al. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Pharmaceuticals. Available at: [Link]

-

Adichunchanagiri University. (2020). Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships. Journal of Advanced Scientific Research. Available at: [Link]

-

Cleveland Clinic. (2025). What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. Cleveland Clinic. Available at: [Link]

-

Faryal, R., et al. (2012). Anti-microbial activities of sulfonamides using disc diffusion method. African Journal of Pharmacy and Pharmacology. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Sulfamethoxazole. PubChem. Available at: [Link]

-

Feng, J., et al. (2020). Activity of Sulfa Drugs and Their Combinations against Stationary Phase B. burgdorferi In Vitro. Antibiotics. Available at: [Link]

-

Genc, Y., et al. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. Annals of Clinical Microbiology and Antimicrobials. Available at: [Link]

-

Stogios, P. J., et al. (2022). Molecular mechanism of plasmid-borne resistance to sulfonamides. bioRxiv. Available at: [Link]

-

ResearchGate. (n.d.). In vitro antibacterial activity of the synthesized compounds 4a-o. ResearchGate. Available at: [Link]

-

Wang, F., et al. (2020). In Vitro Antimicrobial Activity of Various Cefoperazone/Sulbactam Products. Antibiotics. Available at: [Link]

-

UCLA Health. (2024). Antimicrobial Susceptibility Summary 2024. UCLA Health. Available at: [Link]

Sources

- 1. What is the mechanism of Sulfathiazole? [synapse.patsnap.com]

- 2. Sulfonamide resistance: mechanisms and trends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sulfisoxazole | C11H13N3O3S | CID 5344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Sulfisoxazole Acetyl | C13H15N3O4S | CID 6662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. idexx.com [idexx.com]

- 7. litfl.com [litfl.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. acu.edu.in [acu.edu.in]

- 12. Synergistic and antagonistic drug interactions in the treatment of systemic fungal infections | eLife [elifesciences.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Activity of Sulfa Drugs and Their Combinations against Stationary Phase B. burgdorferi In Vitro | MDPI [mdpi.com]

- 15. Synergistic interactions of sulfamethoxazole and azole antifungal drugs against emerging multidrug-resistant Candida auris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Sulfonamides Resistance Genes | Rupa Health [rupahealth.com]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Sulfapyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfapyridine, a historically significant sulfonamide antibiotic, represents a cornerstone in the annals of antimicrobial chemotherapy. While its use as a standalone systemic antibacterial agent has diminished, its role as the active metabolite of the prodrug Sulfasalazine maintains its clinical relevance, particularly in the management of inflammatory conditions such as ulcerative colitis and dermatitis herpetiformis. This guide provides a comprehensive technical overview of the pharmacokinetic and pharmacodynamic properties of Sulfapyridine. We will delve into its absorption, distribution, metabolism, and excretion (ADME) profile, with a particular focus on the genetic polymorphisms that influence its metabolic fate. Furthermore, we will explore its mechanism of action at a molecular level, its spectrum of antimicrobial activity, and the mechanisms by which bacteria have developed resistance. This document is intended to serve as a detailed resource for researchers and drug development professionals, offering insights grounded in established scientific principles and supported by contemporary literature.

Introduction: The Enduring Legacy of a Pioneering Sulfonamide

Sulfapyridine (formerly known as M&B 693) was one of the first synthetic antimicrobial agents to be widely used, heralding a new era in the treatment of bacterial infections. [1]Although its systemic use has been largely superseded by newer antibiotics with more favorable safety profiles, the study of Sulfapyridine's pharmacokinetic and pharmacodynamic characteristics remains crucial. [1]This is primarily because Sulfapyridine is a major metabolite of Sulfasalazine, a drug extensively used in the treatment of inflammatory bowel disease and rheumatoid arthritis. [2]The therapeutic effects and adverse reactions of Sulfasalazine are often attributed to its constituent moieties: 5-aminosalicylic acid (5-ASA) and Sulfapyridine. [2]Therefore, a thorough understanding of Sulfapyridine's disposition in the body and its interaction with microbial targets is essential for optimizing the therapeutic use of Sulfasalazine and for the development of novel drug delivery systems and analogues.

Pharmacokinetics: The Journey of Sulfapyridine Through the Body

The pharmacokinetic profile of Sulfapyridine is unique, largely because it is most commonly administered indirectly as the prodrug Sulfasalazine. The journey of Sulfapyridine from administration to elimination is a multi-step process heavily influenced by gastrointestinal physiology and host genetics.

Absorption

When administered as Sulfasalazine, only a small fraction (3% to 12%) of the parent drug is absorbed in the upper gastrointestinal tract. [3]The majority of the Sulfasalazine dose reaches the colon intact, where it is cleaved by bacterial azoreductases into its two primary components: 5-ASA and Sulfapyridine. [2][3]Following this cleavage, Sulfapyridine is almost completely absorbed from the colon. [3]The absorption of Sulfapyridine from the colon is a relatively slow process, with peak plasma concentrations occurring, on average, 14 to 20 hours after administration of uncoated or enteric-coated Sulfasalazine tablets, respectively. [4]

Distribution

Once absorbed, Sulfapyridine is widely distributed throughout the body's tissues and fluids. [5][6]It achieves high concentrations in various bodily fluids, including pleural, peritoneal, synovial, and ocular fluids. [5]The volume of distribution (Vd) of Sulfapyridine has been reported to be approximately 0.43 L/kg. The drug is moderately bound to plasma proteins, with a binding percentage of about 50%. [7]This moderate binding allows for a significant fraction of the drug to remain free and biologically active in the circulation and tissues.

Metabolism: The Influence of Acetylator Phenotype

The metabolism of Sulfapyridine is a critical determinant of its therapeutic efficacy and toxicity, and it is primarily governed by the genetically determined N-acetyltransferase 2 (NAT2) enzyme activity. This leads to a polymorphic acetylation pattern in the population, categorizing individuals as either "slow acetylators" or "fast acetylators".

-

Acetylation: The primary metabolic pathway for Sulfapyridine is N4-acetylation in the liver, which converts it to N4-acetylsulfapyridine. This metabolite is less active and has a higher protein binding affinity (around 86%) compared to the parent drug.

-

Hydroxylation and Glucuronidation: A smaller fraction of Sulfapyridine undergoes hydroxylation to 5-hydroxysulfapyridine, which is then conjugated with glucuronic acid.

The acetylator phenotype significantly impacts the pharmacokinetic parameters of Sulfapyridine. Slow acetylators exhibit a longer elimination half-life and higher plasma concentrations of the parent drug, which is associated with an increased risk of adverse effects. [3]Conversely, fast acetylators metabolize the drug more rapidly, leading to a shorter half-life and lower systemic exposure to the active parent compound.

Excretion

Sulfapyridine and its metabolites are primarily eliminated from the body via the kidneys through urinary excretion. [6]A significant portion of the absorbed Sulfapyridine is excreted unchanged in the urine. The renal clearance of the parent drug varies, while its metabolites, such as N4-acetylsulfapyridine and the glucuronide conjugates, have much higher renal clearance values. One of the historical drawbacks of Sulfapyridine was its potential for crystallization in the renal tubules, particularly in acidic urine, due to its pH-dependent water solubility. [1]To mitigate this risk, maintaining adequate hydration and urine output is crucial. [8]

Quantitative Pharmacokinetic Parameters of Sulfapyridine

| Parameter | Value | Reference |

| Biological Half-Life (t½) | 6-14 hours (phenotype dependent) | [3][5] |

| Volume of Distribution (Vd) | 0.43 L/kg | |

| Protein Binding | ~50% | [7] |

| Metabolism | Hepatic (Acetylation, Hydroxylation, Glucuronidation) | [3] |

| Primary Route of Excretion | Renal | [6] |

| Peak Plasma Time (Tmax) of Sulfapyridine (from Sulfasalazine) | ~13.67 hours | [9] |

| Peak Plasma Concentration (Cmax) of Sulfapyridine (from Sulfasalazine) | ~2.48 µg/mL | [9] |

Pharmacodynamics: How Sulfapyridine Exerts Its Effects

The pharmacodynamic properties of Sulfapyridine are centered on its antibacterial activity, which stems from its ability to interfere with a crucial metabolic pathway in susceptible microorganisms.

Mechanism of Action

Sulfapyridine, like other sulfonamides, is a structural analog of para-aminobenzoic acid (PABA). [8]Its primary mechanism of action is the competitive inhibition of the bacterial enzyme dihydropteroate synthase (DHPS). [6]This enzyme is essential for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is a vital cofactor in the synthesis of purines, thymidine, and certain amino acids. By blocking the synthesis of folic acid, Sulfapyridine effectively halts bacterial growth and replication, exerting a bacteriostatic effect. [6]This selective toxicity is due to the fact that mammalian cells do not synthesize their own folic acid but rather obtain it from their diet.

Diagram of Sulfapyridine's Mechanism of Action ```dot digraph "Sulfapyridine Mechanism of Action" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

PABA [label="p-Aminobenzoic acid (PABA)", fillcolor="#FBBC05", fontcolor="#202124"]; Dihydropteroate_Synthase [label="Dihydropteroate Synthase (DHPS)", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dihydrofolic_Acid [label="Dihydrofolic Acid", fillcolor="#34A853", fontcolor="#FFFFFF"]; Tetrahydrofolic_Acid [label="Tetrahydrofolic Acid", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleic_Acid_Synthesis [label="Nucleic Acid Synthesis\n(Purines, Thymidine)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Sulfapyridine [label="Sulfapyridine", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse];

PABA -> Dihydropteroate_Synthase [label="Substrate"]; Dihydropteroate_Synthase -> Dihydrofolic_Acid [label="Catalyzes"]; Dihydrofolic_Acid -> Tetrahydrofolic_Acid [label="Reduced to"]; Tetrahydrofolic_Acid -> Nucleic_Acid_Synthesis [label="Essential for"]; Sulfapyridine -> Dihydropteroate_Synthase [label="Competitively Inhibits", style=dashed, color="#EA4335", arrowhead=tee]; }``` Caption: Competitive inhibition of dihydropteroate synthase by Sulfapyridine.

Antibacterial Spectrum

Sulfapyridine exhibits a broad spectrum of activity against many Gram-positive and some Gram-negative bacteria. Su[5]sceptible organisms include certain species of Streptococcus, Haemophilus influenzae, and some enteric bacteria. Ho[10]wever, the widespread use of sulfonamides has led to the development of significant bacterial resistance, limiting their contemporary use as first-line antibacterial agents. It[5] has shown activity against Yersinia enterocolitica and Salmonella species, with MICs ranging from 3.1-25 µg/ml and 25-100 µg/ml, respectively.

#[11][10]### 3.3. Mechanisms of Resistance

Bacterial resistance to Sulfapyridine and other sulfonamides can develop through several mechanisms:

-

Alterations in the Target Enzyme: Mutations in the gene encoding for dihydropteroate synthase (folP) can lead to an enzyme with a reduced affinity for sulfonamides while retaining its affinity for PABA.

-

[12][13] Increased Production of PABA: Some bacteria can overcome the competitive inhibition by overproducing the natural substrate, PABA.

-

Acquisition of a Resistant DHPS Gene: A common mechanism of resistance, particularly in Gram-negative bacteria, is the acquisition of plasmids carrying genes (such as sul1 and sul2) that encode for a drug-resistant variant of DHPS.

-

[13] Decreased Drug Permeability or Increased Efflux: Alterations in the bacterial cell envelope can reduce the uptake of the drug, or active efflux pumps can remove the drug from the cell.

Clinical Considerations and Future Directions

While Sulfapyridine is no longer a primary antibiotic, its clinical relevance persists through its formation from Sulfasalazine. The adverse effects associated with Sulfasalazine therapy, such as nausea, headache, and hypersensitivity reactions, are largely attributed to the systemic absorption of Sulfapyridine. Th[14]erefore, monitoring plasma levels of Sulfapyridine in patients on long-term Sulfasalazine treatment, particularly in those with a slow acetylator phenotype, can be beneficial for dose optimization and minimizing toxicity.

Future research in this area may focus on the development of novel prodrugs of 5-ASA that utilize different carrier molecules to avoid the release of Sulfapyridine and its associated side effects. Additionally, a deeper understanding of the immunomodulatory effects of Sulfapyridine itself, beyond its antibacterial properties, could open new avenues for its therapeutic application.

Conclusion

Sulfapyridine remains a compound of significant interest to the scientific and medical communities. Its rich history as an early antibiotic and its continued clinical relevance as a metabolite of Sulfasalazine underscore the importance of a thorough understanding of its pharmacokinetic and pharmacodynamic profiles. This guide has provided a detailed examination of its ADME characteristics, highlighting the pivotal role of genetic polymorphism in its metabolism, and has elucidated its mechanism of action and the challenges of bacterial resistance. For researchers and drug development professionals, the lessons learned from Sulfapyridine can inform the design of safer and more effective therapies for a range of diseases.

References

-

medtigo. sulfapyridine | Dosing & Uses. (n.d.). Retrieved January 14, 2026, from [Link].

-

National Center for Biotechnology Information. (n.d.). Sulfapyridine. PubChem Compound Database. Retrieved January 14, 2026, from [Link].

- Klotz, U. (1985). Clinical pharmacokinetics of sulphasalazine, its metabolites and other prodrugs of 5-aminosalicylic acid. Clinical Pharmacokinetics, 10(4), 285–302.

- Vree, T. B., & Hekster, Y. A. (1985). Clinical Pharmacokinetics of Sulfonamides and Their Metabolites. Karger.

-

Wikipedia. (2023, December 29). Sulfapyridine. In Wikipedia. Retrieved January 14, 2026, from [Link].

- Seydel, J. K., Trettin, D., Cordes, H. P., Wassermann, O., & Malyusz, M. (1980). Quantitative Structure-Pharmacokinetic Relationships Derived on Antibacterial Sulfonamides in Rats and Its Comparison to Quantitative Structure-Activity Relationships. Journal of Medicinal Chemistry, 23(6), 607–613.

- Spring, W. C., Lowell, F. C., & Finland, M. (1940). A comparative study of the blood concentrations and urinary excretion of sulfapyridine and sulfanilamide after single doses of sulfapyridine and related compounds administered by various routes.

-

YouTube. (2024, December 24). Pharmacology of Sulfapyridine ; Pharmacokinetics, Mechanism of Action, Uses, Effects. Retrieved January 14, 2026, from [Link].

- International Agency for Research on Cancer. (2012). Some Drugs and Herbal Products. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans (Vol. 108).

- Campbell, N. R., Souter, L. H., & Sitar, D. S. (1986). Salivary excretion and pharmacokinetics of sulfapyridine after sulfasalazine. Clinical Pharmacology and Therapeutics, 40(3), 332–336.

- Vree, T. B., & Hekster, Y. A. (1985). Renal Excretion of Sulfonamides. In Pharmacokinetics of Sulfonamides Revisited (pp. 66-99). Karger.

- Taylor, F. H. L., Lowell, F. C., Adams, M. A., Spring, W. C., Jr, Finland, M., & Marean, N. E. (1940). A COMPARATIVE STUDY OF THE BLOOD CONCENTRATIONS AND URINARY EXCRETION OF SULFAPYRIDINE AND SULFANILAMIDE AFTER SINGLE DOSES OF SULFAPYRIDINE AND RELATED COMPOUNDS ADMINISTERED BY VARIOUS ROUTES.

- Li, J., Zhang, L., & Liu, Y. (2014). Studies on determination of sulfasalazine and sulfapyridine in human plasma by HPLC and pharmacokinetics in human volunteers. Chinese Journal of New Drugs, 23(1), 89-92.

-

ResearchGate. (n.d.). Sulfapyridine. Retrieved January 14, 2026, from [Link].

- Van Hees, P. A., Van Elferen, L. W., & Van Rossum, J. M. (1981). Comparative pharmacokinetics of sulphasalazine and sulphapyridine after rectal and oral administration to patients with ulcerative colitis. British Journal of Clinical Pharmacology, 12(4), 579–581.

- Wang, P., Read, M., Sims, P. F., & Hyde, J. E. (1999). The mechanism of resistance to sulfa drugs in Plasmodium falciparum.

- Berneis, K., & Boguth, W. (1976). Distribution of sulfonamides and sulfonamide potentiators between red blood cells, proteins and aqueous phases of the blood of different species. Chemotherapy, 22(6), 390–409.

- Sköld, O. (2000). Sulfonamide resistance: mechanisms and trends.

- Harris, J. S., & Kohn, H. I. (1943). QUANTITATIVE STUDIES OF SULFONAMIDE RESISTANCE. The Journal of Immunology, 46(4), 189–196.

- Zeitlinger, M., & Sauermann, R. (2020). Protein Binding in Translational Antimicrobial Development-Focus on Interspecies Differences. Pharmaceutics, 12(9), 834.

-

Taylor & Francis Online. (n.d.). Sulfapyridine – Knowledge and References. Retrieved January 14, 2026, from [Link].

- Das, K. M., & Eastwood, M. A. (1973). Relative systemic availability of sulfapyridine from commercial enteric-coated and uncoated sulfasalazine tablets. The Journal of Clinical Pharmacology, 13(10), 406–412.

- Vree, T. B., Hekster, Y. A., Baars, A. M., Damsma, J. E., & van der Kleijn, E. (1983). Plasma protein binding of sulphadiazine, sulphamethoxazole and trimethoprim determined by ultrafiltration. Journal of Pharmaceutical and Biomedical Analysis, 1(3), 293–299.

- Anton, A. H. (1973). Drug-protein binding. IV. Modulation of binding. Increasing activity of sulfonamides with displacing agents: a review. Annals of the New York Academy of Sciences, 226, 273–292.

Sources

- 1. Sulfapyridine - Wikipedia [en.wikipedia.org]

- 2. Mechanistic and Other Relevant Data - Some Drugs and Herbal Products - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Clinical pharmacokinetics of sulphasalazine, its metabolites and other prodrugs of 5-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Relative systemic availability of sulfapyridine from commercial enteric-coated and uncoated sulfasalazine tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sulfapyridine | C11H11N3O2S | CID 5336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Distribution of sulfonamides and sulfonamide potentiators between red blood cells, proteins and aqueous phases of the blood of different species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sulfapyridine | Dosing & Uses | medtigo [medtigo.com]

- 9. researchgate.net [researchgate.net]

- 10. caymanchem.com [caymanchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. The mechanism of resistance to sulfa drugs in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Sulfonamide resistance: mechanisms and trends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. taylorandfrancis.com [taylorandfrancis.com]

An In-Depth Technical Guide to the Solubility and Stability Studies of Sulfapyrazole

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive framework for conducting solubility and stability studies on sulfapyrazole, a sulfonamide antibiotic. As a Senior Application Scientist, the goal of this document is to move beyond a simple recitation of protocols and delve into the rationale behind the experimental designs. We will explore the critical physicochemical properties of this compound, outline detailed methodologies for its characterization, and discuss the interpretation of the resulting data. While specific experimental data for this compound is not abundantly available in publicly accessible literature, this guide will leverage established principles for sulfonamide analysis and data from closely related analogs to provide a robust and scientifically sound approach. All methodologies are designed to be self-validating, ensuring the integrity and reliability of the data generated.

Introduction to this compound: Physicochemical Profile

This compound, with the chemical name N'-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)sulfanilamide, is a member of the sulfonamide class of antibiotics. A thorough understanding of its fundamental physicochemical properties is the bedrock upon which all solubility and stability studies are built.

Key Physicochemical Parameters:

-

pKa: The ionization constant (pKa) is a critical determinant of a drug's solubility and permeability across biological membranes. This compound possesses two ionizable groups: the acidic sulfonamide group and the basic amino group. The literature suggests a predicted pKa value of approximately 5.69 for the sulfonamide group.[1] It is crucial to experimentally verify this value, as it will dictate the pH-dependent solubility profile.

Solubility Studies: A Multifaceted Approach

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its bioavailability.[4] For this compound, a comprehensive solubility assessment involves determining its solubility in various solvents and across a physiologically relevant pH range.

Equilibrium Solubility in Common Solvents

Understanding the solubility of this compound in a range of common pharmaceutical solvents is essential for formulation development.

Table 1: Representative Solubility Data for Sulfonamides in Various Solvents

| Solvent | Sulfamethizole Solubility (g/L at 37°C) | Sulfisoxazole Solubility (g/L at 37°C) | General Sulfonamide Solubility |

| Water | 0.105[5] | 0.300[6] | Generally poorly soluble |

| Methanol | 25[5] | Soluble[6] | Generally soluble |

| Ethanol | 33.3[5] | Soluble[6] | Generally soluble |

| Acetone | 100[5] | Data not readily available | Generally soluble |

| DMSO | Data not readily available | ≥ 150,000[7] | Highly soluble |

Note: This table presents data for sulfamethizole and sulfisoxazole as illustrative examples due to the lack of specific public data for this compound. The actual solubility of this compound will need to be experimentally determined.

Experimental Protocol: Equilibrium Shake-Flask Solubility Method

This protocol outlines the universally accepted shake-flask method for determining the equilibrium solubility of a compound.

Step-by-Step Methodology:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound powder to a series of vials, each containing a known volume of the selected solvent (e.g., water, methanol, ethanol, acetone, DMSO).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at a high speed to sediment the undissolved solid.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as UV-Vis spectroscopy or a stability-indicating HPLC method, to determine the concentration of dissolved this compound.

pH-Dependent Solubility Profile

The ionization state of this compound, governed by its pKa values, will significantly influence its aqueous solubility.[8] Determining the pH-solubility profile is therefore a regulatory expectation and a critical step in predicting its in vivo dissolution.[9]

Experimental Protocol: pH-Solubility Profile Determination

Step-by-Step Methodology:

-

Buffer Preparation: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 2.5, 4.5, 6.8, and 7.4).[9]

-

Equilibrium Solubility Measurement: Perform the shake-flask method as described in section 2.1, using the prepared buffers as the solvent systems.

-

Data Plotting: Plot the logarithm of the measured solubility (log S) against the corresponding pH values to generate the pH-solubility profile.

Diagram: Theoretical pH-Solubility Profile for an Amphoteric Drug like this compound

Caption: Theoretical pH-solubility curve for this compound.

Stability Studies: Unveiling Degradation Pathways

Stability testing is a critical component of drug development, providing insights into how the quality of a drug substance varies with time under the influence of environmental factors.[10] Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.[11][12][13]

Forced Degradation Studies

Forced degradation studies, or stress testing, involve subjecting the drug substance to conditions more severe than accelerated stability testing to generate degradation products.[14]

Table 2: Typical Conditions for Forced Degradation Studies

| Stress Condition | Typical Reagents and Conditions |

| Acid Hydrolysis | 0.1 M - 1 M HCl, room temperature to 60°C |

| Base Hydrolysis | 0.1 M - 1 M NaOH, room temperature to 60°C |

| Oxidation | 3% - 30% H2O2, room temperature |

| Thermal Degradation | 60°C - 80°C (solid state and in solution) |

| Photostability | Exposure to UV and visible light (ICH Q1B guidelines) |

Experimental Protocol: General Procedure for Forced Degradation

Step-by-Step Methodology:

-

Sample Preparation: Prepare solutions of this compound in the appropriate stress media (e.g., acidic, basic, or oxidative solutions). For thermal and photostability studies, both solid and solution samples should be tested.

-

Stress Application: Expose the samples to the specified stress conditions for a defined period. The extent of degradation should ideally be between 5-20%.[14]

-

Neutralization (for hydrolytic studies): After the stress period, neutralize the acidic and basic samples to prevent further degradation.

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC method to separate and quantify the parent drug and any degradation products.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, process impurities, and excipients.[2]

Diagram: Workflow for Stability-Indicating HPLC Method Development

Caption: Workflow for developing a stability-indicating HPLC method.

Example HPLC Method Parameters for Sulfonamide Analysis:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[6]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).[6]

-

Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance (e.g., 270 nm).[6]

-

Flow Rate: Typically 1.0 mL/min.[6]

-

Injection Volume: 10-20 µL.

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

Identification of Degradation Products

The identification of degradation products is crucial for understanding the degradation pathways and for assessing the safety of the drug product. Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for this purpose.[15]

Diagram: General Degradation Pathways for Sulfonamides

Caption: Potential degradation pathways for this compound.

Based on studies of other sulfonamides, potential degradation pathways for this compound include cleavage of the sulfonamide (S-N) bond, hydroxylation of the aromatic rings, and oxidation of the aniline amino group.[9]

Conclusion

This technical guide provides a comprehensive and scientifically rigorous framework for conducting solubility and stability studies of this compound. By following the outlined protocols and understanding the underlying scientific principles, researchers and drug development professionals can generate high-quality, reliable data that is essential for formulation development, regulatory submissions, and ensuring the safety and efficacy of this compound-containing drug products. While specific experimental data for this compound remains to be fully elucidated in the public domain, the methodologies and principles discussed herein provide a clear path forward for its comprehensive characterization.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 5344, Sulfisoxazole. [Link]

- Alsante, K. M., et al. (2007). Forced Degradation: A Practical Approach.

- Klick, S., et al. (2005). Toward a general strategy for degradation study of drug substances and drug products. Pharmaceutical Technology, 29(2), 48-66.

- Rane, S., & Anderson, B. D. (2008). What every pharmaceutical scientist should know about forced degradation studies. AAPS PharmSciTech, 9(2), 480-487.

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 5340, Sulfathiazole. [Link]

- ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products.

- Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability testing of pharmaceutical products. Journal of Applied Pharmaceutical Science, 2(3), 129-138.

- ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products.

-

Ascendia Pharmaceuticals. (2021, July 5). 4 Factors Affecting Solubility of Drugs. [Link]

- World Health Organization. (2006). Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms.

- Ghanem, M. M., Abu-Lafi, S., & Mohammad, D. (2015). Validated and stability indicating HPLC method for the simultaneous determination of sulfadiazine sodium, sulfathiazole sodium and sulfadimidine sodium in water soluble powder dosage form. International Journal of Pharmacy and Pharmaceutical Sciences, 7(1), 249-256.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 5328, Sulfamethizole. [Link]

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.

- Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of pharmaceutical and biomedical analysis, 28(6), 1011-1040.

- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1995). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.

- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (1997). Practical HPLC method development. John Wiley & Sons.

- Dong, M. W. (2006). Modern HPLC for practicing scientists. John Wiley & Sons.

- Lee, M. S. (Ed.). (2002). LC/MS applications in drug development. John Wiley & Sons.

- Avdeef, A. (2003).

- Streng, W. H. (1983). The Henderson-Hasselbalch equation: its history and limitations.

- Box, K. J., Völgyi, G., Baka, E., Stuart, M., Takács-Novák, K., & Comer, J. E. (2006). Equilibrium solubility measurement of ionizable drugs: theory and application to drug discovery. Journal of pharmaceutical and biomedical analysis, 41(4), 1157-1167.

- O'Neil, M. J. (Ed.). (2013). The Merck Index: an encyclopedia of chemicals, drugs, and biologicals. Royal Society of Chemistry.

Sources

- 1. scielo.br [scielo.br]

- 2. ijcrt.org [ijcrt.org]

- 3. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]

- 4. Oxidative degradation of sulfamethoxazole from secondary treated effluent by ferrate(VI): kinetics, by-products, degradation pathway and toxicity assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biodegradation and metabolic pathway of sulfamethoxazole by Sphingobacterium mizutaii - PMC [pmc.ncbi.nlm.nih.gov]

- 6. VALIDATED AND STABILITY INDICATING HPLC METHOD FOR THE SIMULTANEOUS DETERMINATION OF SULFADIAZINE SODIUM , SULFATHIAZOLE SODIUM AND SULFADIMIDINE SODIUM IN WATER SOLUBLE POWDER DOSAGE FORM | Semantic Scholar [semanticscholar.org]

- 7. Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa—Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Degradation kinetics and mechanism of sulfadiazine and sulfamethoxazole in an agricultural soil system with manure application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 13. scispace.com [scispace.com]

- 14. who.int [who.int]

- 15. The LC-QTOF-MS/MS analysis of acid degradation products of Rifaximin, an antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and History of Pyrazole Sulfonamides: From Foundational Synthesis to Targeted Therapeutics

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The fusion of the pyrazole heterocycle with a sulfonamide moiety has given rise to a privileged scaffold in modern medicinal chemistry. This guide provides an in-depth exploration of the discovery and historical evolution of pyrazole sulfonamides, from their early synthetic origins to their landmark role as selective COX-2 inhibitors and their expanding therapeutic applications. We will dissect the seminal discovery of Celecoxib, detail key synthetic methodologies, analyze structure-activity relationships, and explore the ongoing research that continues to uncover the vast potential of this remarkable chemical class. This document serves as a technical resource, grounded in peer-reviewed literature, to inform and guide future research and development in this field.

Foundational Chemistry: The Pyrazole and Sulfonamide Moieties

The story of pyrazole sulfonamides is one of synergistic chemical brilliance. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, was first named by German chemist Ludwig Knorr in 1883.[1][2] Its unique electronic properties, metabolic stability, and versatile synthetic handles have made it a cornerstone in pharmaceutical development.[3][4] The sulfonamide group (-S(=O)₂-NR₂), on the other hand, is a critical pharmacophore responsible for the bioactivity of sulfa drugs and a multitude of other therapeutics.[5]

The combination of these two moieties into a single molecular entity creates the pyrazole sulfonamide scaffold, a structure that has proven to be exceptionally fruitful in drug discovery.[1][2] This hybrid design leverages the structural rigidity and binding capabilities of the pyrazole core with the potent and often highly specific interactions afforded by the sulfonamide group.

Caption: General structure of the pyrazole sulfonamide scaffold.

The Paradigm Shift: Discovery of COX Isoforms and the Birth of Selective Inhibitors

The most significant chapter in the history of pyrazole sulfonamides began with a revolutionary discovery in the early 1990s: the identification of two distinct cyclooxygenase (COX) isoforms, COX-1 and COX-2.[6]

-

COX-1: A constitutively expressed enzyme found in most tissues, responsible for producing prostaglandins that mediate essential homeostatic functions, such as protecting the gastrointestinal lining and facilitating platelet aggregation.[6]

-

COX-2: An inducible enzyme, primarily expressed at sites of inflammation, that is responsible for producing the prostaglandins that mediate pain and inflammation.[6][7]